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Compound of Interest

Compound Name: Carpindolol

Cat. No.: B1668581 Get Quote

A Note on the Subject: Initial research on "Carpindolol" reveals a limited public record of its

developmental history, particularly concerning extensive clinical trials and detailed experimental

protocols. Carpindolol is identified as a beta-blocker that also interacts with serotonin

receptors.[1] However, the available scientific literature is not substantial enough to construct

the in-depth technical guide requested.

In contrast, a closely related compound, Carvedilol, is a well-documented and widely used

medication that aligns with the core characteristics of the user's query. Carvedilol is a non-

selective beta-blocker with additional alpha-1 blocking activity. Given the detailed technical

requirements of this request and the wealth of available data for Carvedilol, this guide will focus

on the discovery and history of Carvedilol development to provide a comprehensive and

valuable resource for researchers, scientists, and drug development professionals.

Introduction to Carvedilol
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with vasodilating

properties primarily attributed to its alpha-1 adrenergic receptor blockade. It is a racemic

mixture of R(+) and S(-) enantiomers, each contributing to its unique pharmacological profile.

The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both

enantiomers contribute to the alpha-1 blocking effects. Carvedilol is indicated for the treatment

of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.
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The development of beta-blockers began with the synthesis of dichloroisoproterenol in 1958,

which, despite its intrinsic sympathomimetic activity, proved the concept of beta-adrenergic

receptor blockade. This led to the development of pronethalol and subsequently propranolol,

the first clinically successful beta-blocker. Carvedilol was developed in the following decades as

part of the effort to create beta-blockers with additional cardiovascular benefits.

Key milestones in the development of Carvedilol include:

1980s: Preclinical studies demonstrating Carvedilol's dual beta- and alpha-1 adrenergic

receptor antagonism.

Early 1990s: Initial clinical trials investigating its efficacy and safety in hypertension.

Mid-1990s: The U.S. Carvedilol Heart Failure Trials Program, a series of landmark studies

that established its benefit in reducing morbidity and mortality in patients with congestive

heart failure.

1995: Approval by the U.S. Food and Drug Administration (FDA) for the treatment of

hypertension.

1997: FDA approval for the treatment of mild-to-severe congestive heart failure.

2003: FDA approval for left ventricular dysfunction following myocardial infarction.

Physicochemical Properties and Synthesis
IUPAC Name: (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

CAS Number: 72956-09-3

Chemical Formula: C₂₄H₂₆N₂O₄

Molecular Weight: 406.48 g/mol

The synthesis of Carvedilol has been approached through various methods. A common

synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-

methoxyphenoxy)ethylamine. The initial patents for Carvedilol synthesis were filed in the late

1970s and early 1980s.
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Pharmacodynamics
Carvedilol's mechanism of action involves the blockade of both beta-1, beta-2, and alpha-1

adrenergic receptors.

Beta-1 Receptor Blockade: Occurs in the heart, leading to a decrease in heart rate,

myocardial contractility, and cardiac output. This reduces myocardial oxygen demand.

Beta-2 Receptor Blockade: Can lead to bronchoconstriction and vasoconstriction in

peripheral blood vessels.

Alpha-1 Receptor Blockade: Induces vasodilation, leading to a reduction in peripheral

vascular resistance and blood pressure.

This combination of effects makes Carvedilol particularly effective in the management of heart

failure by reducing cardiac workload and improving systemic circulation.

Signaling Pathways
The interaction of Carvedilol with adrenergic receptors modulates downstream signaling

cascades. The blockade of beta-adrenergic receptors inhibits the activation of adenylyl cyclase,

leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels and decreased

protein kinase A (PKA) activity. The blockade of alpha-1 adrenergic receptors inhibits the

phospholipase C (PLC) pathway, reducing the formation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which in turn decreases intracellular calcium release and protein kinase

C (PKC) activation.
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Caption: Carvedilol's inhibitory effects on adrenergic signaling pathways.

Pharmacokinetics
The pharmacokinetic profile of Carvedilol is characterized by rapid absorption, extensive first-

pass metabolism, and high protein binding.
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Parameter Value

Bioavailability 25-35%

Time to Peak (Tmax) 1-2 hours

Protein Binding >98% (primarily to albumin)

Metabolism Hepatic (CYP2D6, CYP2C9)

Elimination Half-life 7-10 hours

Excretion Primarily fecal

Preclinical Studies
Preclinical evaluation of Carvedilol involved a range of in vitro and in vivo studies to

characterize its pharmacological activity, safety, and pharmacokinetic profile.

Experimental Protocols
Receptor Binding Assays:

Objective: To determine the binding affinity of Carvedilol for adrenergic receptors.

Methodology: Radioligand binding assays were performed using cell membranes expressing

human beta-1, beta-2, and alpha-1 adrenergic receptors. Membranes were incubated with a

fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for alpha-1,

[¹²⁵I]iodocyanopindolol for beta receptors) and increasing concentrations of unlabeled

Carvedilol. The amount of bound radioligand was measured, and the inhibition constant (Ki)

was calculated.

Receptor Binding Assay Workflow

Prepare Cell Membranes
with Adrenergic Receptors

Incubate Membranes with
Radioligand and Carvedilol

Separate Bound and
Free Radioligand

Measure Radioactivity
of Bound Ligand Calculate Ki values
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Caption: Workflow for a typical receptor binding assay.

Animal Models of Hypertension and Heart Failure:

Objective: To evaluate the in vivo efficacy of Carvedilol in relevant disease models.

Methodology: Spontaneously hypertensive rats (SHR) were often used to study the

antihypertensive effects of Carvedilol. For heart failure models, coronary artery ligation in

rodents was a common method to induce myocardial infarction and subsequent left

ventricular dysfunction. Animals were treated with Carvedilol or placebo, and key parameters

such as blood pressure, heart rate, cardiac function (e.g., ejection fraction measured by

echocardiography), and survival were monitored over time.

Clinical Trials
The clinical development of Carvedilol involved numerous trials that established its safety and

efficacy in various cardiovascular conditions.

Key Clinical Trials
Trial Name Patient Population Key Findings

U.S. Carvedilol Heart Failure

Trials Program

Patients with mild, moderate,

or severe chronic heart failure

Carvedilol significantly reduced

the risk of all-cause mortality

and hospitalization.

COPERNICUS (Carvedilol

Prospective Randomized

Cumulative Survival)

Patients with severe chronic

heart failure

Demonstrated a significant

reduction in mortality in a high-

risk patient population.

CAPRICORN (Carvedilol Post-

Infarct Survival Control in Left

Ventricular Dysfunction)

Patients with left ventricular

dysfunction after myocardial

infarction

Showed a reduction in all-

cause mortality and

cardiovascular events.

Experimental Protocol: The U.S. Carvedilol Heart Failure
Trials Program
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Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with

chronic heart failure.

Study Design: A series of multicenter, randomized, double-blind, placebo-controlled trials.

Inclusion Criteria: Patients with a clinical diagnosis of heart failure, left ventricular ejection

fraction ≤35%, and symptomatic despite treatment with diuretics and an ACE inhibitor.

Treatment: Patients were randomized to receive either placebo or Carvedilol, with the dose

of Carvedilol titrated up to a target of 25-50 mg twice daily.

Primary Endpoint: All-cause mortality.

Secondary Endpoints: Combined risk of death or hospitalization, changes in symptoms, and

exercise tolerance.

Conclusion
The development of Carvedilol represents a significant advancement in the pharmacological

management of cardiovascular diseases, particularly heart failure. Its unique dual-action

mechanism, targeting both beta and alpha-1 adrenergic receptors, provides a comprehensive

approach to reducing cardiac workload and improving systemic hemodynamics. The rigorous

preclinical and clinical evaluation of Carvedilol has firmly established its role as a cornerstone

therapy, improving outcomes for millions of patients worldwide. The history of its development

serves as a valuable case study for researchers and professionals in the field of drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of Carpindolol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668581#discovery-and-history-of-carpindolol-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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